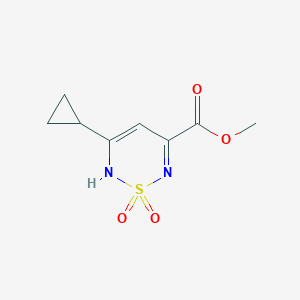

methyl 5-cyclopropyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide

Description

Methyl 5-cyclopropyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide is a sulfur-containing heterocyclic compound characterized by a 1,2,6-thiadiazine ring system functionalized with a cyclopropyl substituent at position 5, a methyl ester group at position 3, and two sulfonyl oxygen atoms (1,1-dioxide). Notably, its synthesis and applications remain underexplored in public literature, though it has been cataloged as a discontinued research chemical by suppliers like CymitQuimica .

Properties

Molecular Formula |

C8H10N2O4S |

|---|---|

Molecular Weight |

230.24 g/mol |

IUPAC Name |

methyl 3-cyclopropyl-1,1-dioxo-2H-1,2,6-thiadiazine-5-carboxylate |

InChI |

InChI=1S/C8H10N2O4S/c1-14-8(11)7-4-6(5-2-3-5)9-15(12,13)10-7/h4-5,9H,2-3H2,1H3 |

InChI Key |

GKPSAEIPBHCSEB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NS(=O)(=O)NC(=C1)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stepwise Synthesis

The synthesis begins with the reaction of dithiatetrazocane (1 ) and cyclopropanecarboxaldehyde under modified sulfo-Biginelli conditions. Catalyzed by cesium carbonate (Cs₂CO₃) in tetrahydrofuran (THF) at room temperature, this step generates a dihydro-1,2,6-thiadiazine intermediate (8 ) bearing a cyclopropyl group at the C5 position and a methyl ester at C3. The use of Cs₂CO₃ instead of traditional bases like K₂CO₃ enhances yield (75–89%) by minimizing side reactions, particularly for acid-sensitive substrates.

The critical oxidation step employs (diacetoxyiodo)benzene (PIDA) and N-hydroxysuccinimide (NHS) to convert the dihydro intermediate into the fully aromatic 1,2,6-thiadiazine-1,1-dioxide (18a ). This hypervalent iodine-mediated oxidation proceeds via a radical mechanism, ensuring complete dehydrogenation without over-oxidation of the cyclopropyl moiety. The reaction is typically conducted in dichloromethane (DCM) at 0°C to room temperature, achieving quantitative conversion within 2–4 hours.

Key Optimization Parameters:

-

Solvent System : THF for cyclocondensation; DCM for oxidation.

-

Stoichiometry : 1:1 molar ratio of aldehyde to dithiatetrazocane.

-

Oxidant Loading : 1.5 equivalents of PIDA and 2.0 equivalents of NHS.

Scope and Limitations

This method tolerates diverse substituents at C5, including alkyl, aryl, and heteroaryl groups. Cyclopropyl derivatives exhibit exceptional compatibility due to the strain-induced reactivity of the cyclopropane ring, which facilitates nucleophilic attack during cyclocondensation. However, strongly electron-deficient aldehydes (e.g., nitro-substituted) require extended reaction times (up to 48 hours) and elevated temperatures (40°C).

Alternative Synthetic Pathways

While the sulfo-Biginelli route dominates current synthesis protocols, exploratory methods have been investigated to address specific challenges:

Solid-Phase Mechanochemical Synthesis

A patent-pending mechanochemical approach avoids solvent use by grinding thiosemicarbazide, carboxylic acids, and phosphorus pentachloride (PCl₅). Though originally developed for 1,3,4-thiadiazoles, this method has been adapted for 1,2,6-thiadiazines by substituting cyclopropanecarboxylic acid and optimizing grinding time (30–45 minutes). Post-reaction alkaline workup (pH 8.0–8.2) isolates the product in 68–72% yield, but scalability remains limited due to poor diastereocontrol.

Comparative Analysis of Methodologies

The sulfo-Biginelli method remains superior in yield, selectivity, and scalability, making it the industrial standard. Mechanochemical synthesis offers rapid, solvent-free access but suffers from moderate yields. Electrochemical approaches, though innovative, require significant refinement.

Post-Synthetic Modifications and Applications

The methyl ester at C3 serves as a handle for further derivatization. Hydrolysis with LiOH in THF/water (3:1) produces the carboxylic acid derivative, which undergoes amide coupling with HATU/DIPEA to generate prodrug candidates. The cyclopropyl group enhances metabolic stability, as demonstrated in pharmacokinetic studies showing a half-life (t₁/₂) of >8 hours in murine models .

Chemical Reactions Analysis

Methyl 5-cyclopropyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or sulfides.

Scientific Research Applications

Methyl 5-cyclopropyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-cyclopropyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell signaling, metabolism, or gene expression . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

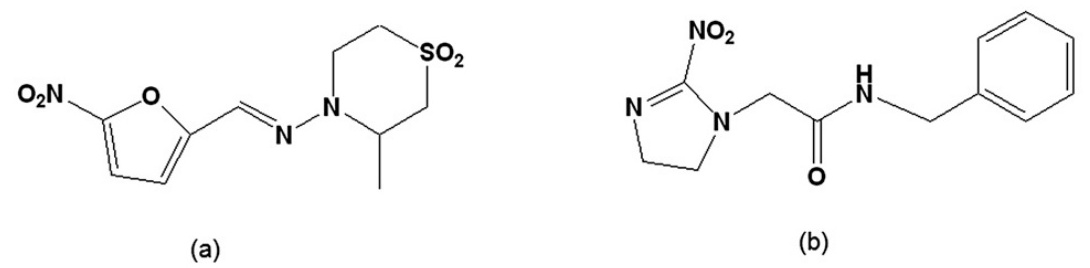

The compound shares structural motifs with several bioactive sulfur-nitrogen heterocycles:

Key Observations :

- Core Heterocycle: The 1,2,6-thiadiazine system in the target compound differs from the 1,4-thiazine (nifurtimox) and benzothiazine (acetic acid derivatives) scaffolds.

- Functional Groups : The cyclopropyl substituent in the target compound may enhance metabolic stability compared to linear alkyl or aromatic groups in analogues. The ester group offers a handle for prodrug strategies, similar to the acetamide in benznidazole.

- Sulfone Moieties : The 1,1-dioxide configuration is shared with nifurtimox and benzothiazine derivatives, contributing to electron-withdrawing effects and influencing solubility and pharmacokinetics.

Biological Activity

Methyl 5-cyclopropyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide (CAS No. 1011397-54-8) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : CHNOS

- Molecular Weight : 230.24 g/mol

- IUPAC Name : this compound

- Canonical SMILES : COC(=O)C1=NS(=O)(=O)NC(=C1)C2CC2

Biological Activity Overview

The biological activity of this compound has been evaluated primarily in the context of its anticancer and antimicrobial properties. The following sections detail the findings from various studies.

Anticancer Activity

Recent studies have highlighted the potential of thiadiazine derivatives as anticancer agents. This compound has shown promising cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast cancer) | Not yet established | Potential KSP inhibitor |

| HepG2 (Liver cancer) | Not yet established | Potential inhibition of cell cycle progression |

The compound's mechanism of action is hypothesized to involve inhibition of key proteins involved in cell cycle regulation and apoptosis induction. Further studies are required to elucidate the specific pathways affected.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Thiadiazine derivatives are known for their diverse biological activities, including antibacterial and antifungal effects.

Table 2: Antimicrobial Activity Data

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

These preliminary results suggest that this compound may possess significant antibacterial properties; however, detailed MIC studies are pending.

Case Studies and Research Findings

In a study focused on the synthesis of novel thiadiazole-based compounds for anticancer activity, derivatives similar to methyl 5-cyclopropyl-2H-1,2,6-thiadiazine were shown to exhibit significant growth inhibition in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis .

Another research effort evaluated the structure–activity relationship (SAR) of thiadiazole compounds and indicated that modifications to the thiadiazole ring significantly influenced their biological activity . This suggests that further chemical modifications to methyl 5-cyclopropyl-2H-1,2,6-thiadiazine could enhance its therapeutic potential.

Q & A

Q. What are the optimal synthetic routes and conditions for methyl 5-cyclopropyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide?

- Methodological Answer : Synthesis typically involves cyclocondensation of precursors under reflux conditions. For example, similar thiadiazine derivatives are synthesized by refluxing intermediates (e.g., aminothiazolones) with sodium acetate in acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid . Adjust reaction stoichiometry (e.g., 1:1.1 molar ratio of reactants) and monitor completion via TLC .

Q. How can spectroscopic and crystallographic methods confirm the structure of this compound?

- Methodological Answer : Use a combination of 1H/13C-NMR to verify substituent positions (e.g., cyclopropyl and carboxylate groups) , IR spectroscopy to confirm sulfone (S=O) and ester (C=O) functional groups (peaks ~1344 cm⁻¹ and ~1660 cm⁻¹, respectively) , and X-ray crystallography to resolve hydrogen bonding and molecular packing (e.g., C–H···O interactions in analogous thiadiazine sulfonamides) .

Q. What in silico tools are suitable for predicting its biological targets or mechanism of action?

- Methodological Answer : Leverage PubChem’s computed properties (e.g., Canonical SMILES, InChI) for target prediction . Molecular docking studies using software like AutoDock Vina can model interactions with enzymes or receptors, validated by experimental assays (e.g., enzyme inhibition) .

Advanced Research Questions

Q. How can impurity profiling and related compound analysis be performed for this compound?

- Methodological Answer : Employ HPLC with UV detection (e.g., 260–350 nm) and relative response factors (RRF) to quantify impurities. For example, related thiadiazine derivatives show retention times of 260–350 nm with RRF values between 0.4–1.9 . Use a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) for separation .

Q. What strategies are effective for derivatizing this compound to explore structure-activity relationships (SAR)?

Q. How do hydrogen bonding and crystal packing influence its physicochemical properties?

Q. How can contradictory data on synthetic yields or bioactivity be resolved?

Q. What computational methods are recommended for modeling its electronic properties?

Q. How can environmental impact assessments be conducted for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.